3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride
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Overview
Description
3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H11FN2O5S and a molecular weight of 338.31 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-nitrophenylacetic acid with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the acetamido group is oxidized to form different products
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of inhibitors for enzymes such as human neutrophil elastase (hNE), which is involved in conditions like Acute Respiratory Distress Syndrome (ARDS).
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the formation of sulfonamide derivatives.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is crucial in reducing inflammation and tissue damage in conditions like ARDS .
Comparison with Similar Compounds
Similar compounds to 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride include other benzenesulfonic acid derivatives and sulfonamide compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For instance, other benzenesulfonic acid derivatives may have different substituents on the benzene ring, leading to variations in their enzyme inhibition properties .
Properties
CAS No. |
19160-18-0 |
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Molecular Formula |
C14H11FN2O5S |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
3-[[2-(4-nitrophenyl)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11FN2O5S/c15-23(21,22)13-3-1-2-11(9-13)16-14(18)8-10-4-6-12(7-5-10)17(19)20/h1-7,9H,8H2,(H,16,18) |
InChI Key |
ORUCOYMKSPVJBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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